

In-Depth Technical Guide: 2-Fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-N-methylaniline hydrochloride

Cat. No.: B1441200

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Version 1.0 | January 2026

Executive Summary

This document provides a comprehensive technical overview of **2-Fluoro-N-methylaniline hydrochloride** (CAS No: 1187386-14-6), a pivotal fluorinated aniline derivative utilized as a key building block in synthetic chemistry. With a focus on empowering research and development, this guide synthesizes core physicochemical properties, validated synthesis and purification protocols, and critical applications, particularly within the pharmaceutical and agrochemical sectors. By grounding technical data with established scientific principles, this paper serves as an authoritative resource for laboratory and industrial professionals.

Core Compound Characteristics

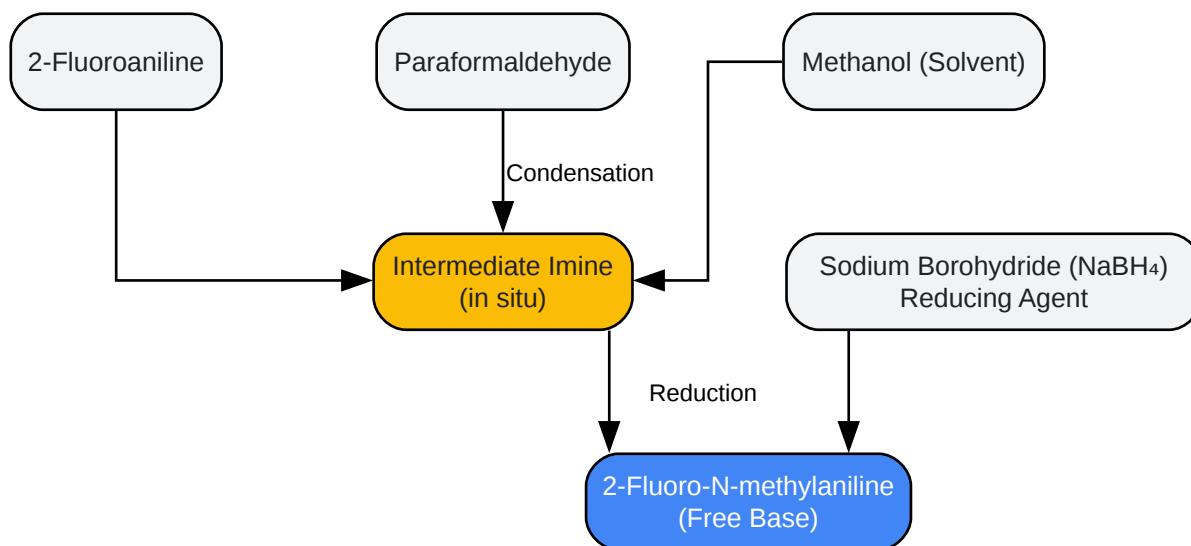
2-Fluoro-N-methylaniline hydrochloride is the salt form of the parent amine, 2-Fluoro-N-methylaniline. The strategic placement of a fluorine atom at the ortho position of the aniline ring, combined with N-methylation, imparts unique electronic properties and steric influences. These characteristics are highly advantageous in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. Conversion to the hydrochloride salt enhances the compound's stability and

improves its handling properties, particularly its solubility in aqueous media, which is often a prerequisite for downstream applications.

Physicochemical and Structural Data

A precise understanding of the compound's molecular properties is fundamental for all stoichiometric and analytical endeavors. The molecular weight is calculated from the sum of the atomic masses of its constituent atoms based on the molecular formula of the hydrochloride salt.

Property	Value	Source(s)
Chemical Name	2-Fluoro-N-methylaniline hydrochloride	N/A
Synonyms	N-Methyl-2-fluoroaniline HCl	N/A
CAS Number	1187386-14-6	[1]
Molecular Formula	C ₇ H ₉ CIFN	Derived from [2] [3] [4] [5]
Molecular Weight	161.61 g/mol	Calculated from [2] [3] [4] [5] [6]
Appearance	White to off-white crystalline solid	General Chemical Knowledge
Purity (Typical)	≥98% (by GC or HPLC)	[3]


Note: The molecular weight is derived by adding the molecular weight of hydrogen chloride (approx. 36.46 g/mol) to the molecular weight of the free base, 2-Fluoro-N-methylaniline (approx. 125.15 g/mol). [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synthesis and Purification: A Validated Workflow

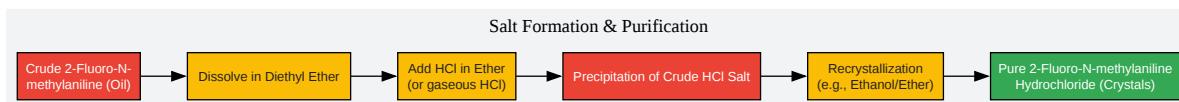
The synthesis of **2-Fluoro-N-methylaniline hydrochloride** is a two-stage process: first, the synthesis of the free base, 2-Fluoro-N-methylaniline, followed by its conversion to the hydrochloride salt. This approach ensures high purity and yield of the final product.

Stage 1: Synthesis of 2-Fluoro-N-methylaniline (Free Base)

The N-methylation of 2-fluoroaniline is a common and efficient route. One established method is reductive amination, which offers high selectivity and mild reaction conditions.

[Click to download full resolution via product page](#)

Figure 1: Reductive amination pathway for the synthesis of 2-Fluoro-N-methylaniline.


Experimental Protocol: Synthesis of 2-Fluoro-N-methylaniline[7]

- Materials: 2-Fluoroaniline, Paraformaldehyde, Methanol, Sodium Borohydride (NaBH_4), Ethyl Acetate, Water, Saturated Brine, Magnesium Sulfate (anhydrous).
- Procedure:
 - To a round-bottom flask, add methanol (245 mL) and paraformaldehyde (1.23 g, 41 mmol). Reflux the mixture at 85°C until the paraformaldehyde dissolves completely.
 - In a separate flask, dissolve 2-fluoroaniline (3 g, 27 mmol) and sodium hydroxide (2.16 g, 54 mmol) in methanol (5 mL).
 - Add the aniline solution to the paraformaldehyde solution and reflux the combined mixture at 85°C for 24 hours.

- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add sodium borohydride (2.02 g, 54 mmol) portion-wise, ensuring the temperature remains low.
- After the addition is complete, reflux the mixture again at 85°C for 1 hour.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the residue, add water (25 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with water (20 mL) and then with saturated brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-Fluoro-N-methylaniline as an oil.

Stage 2: Conversion to Hydrochloride Salt and Purification

The crude free base is converted to its hydrochloride salt to facilitate purification by recrystallization and improve its stability.

[Click to download full resolution via product page](#)

Figure 2: Workflow for the conversion to the hydrochloride salt and subsequent purification.

Experimental Protocol: Salt Formation and Recrystallization (Based on[8] and general principles)

- Materials: Crude 2-Fluoro-N-methylaniline, Diethyl ether (anhydrous), Hydrogen chloride (solution in diethyl ether or as a gas), Ethanol, Hexanes.
- Procedure:
 - Dissolve the crude 2-Fluoro-N-methylaniline oil in a minimal amount of anhydrous diethyl ether.
 - While stirring, slowly add a solution of hydrogen chloride in diethyl ether until no further precipitation is observed. Alternatively, bubble anhydrous HCl gas through the solution.
 - Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any remaining impurities.
 - For recrystallization, dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
 - Slowly add hexanes or diethyl ether until the solution becomes slightly turbid.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Analytical Quality Control

To ensure the suitability of the synthesized compound for its intended applications, rigorous analytical testing is imperative.

Analytical Method	Purpose	Expected Outcome
HPLC/GC	Purity assessment and quantification of impurities.	Purity $\geq 98\%$, with minimal presence of starting materials or by-products like N,N-dimethylaniline.[9][10][11]
¹ H NMR / ¹³ C NMR	Structural confirmation and identification.	Spectra consistent with the proposed structure of 2-Fluoro-N-methylaniline hydrochloride.
¹⁹ F NMR	Confirmation of the fluorine atom's presence and chemical environment.	A characteristic signal corresponding to the fluorine on the aromatic ring.
Mass Spectrometry	Determination of the molecular weight of the parent ion.	A molecular ion peak corresponding to the free base (125.15 m/z).
Melting Point	Identity and purity check.	A sharp and defined melting range consistent with the pure compound.

Core Applications and Scientific Relevance

2-Fluoro-N-methylaniline and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules due to the unique properties conferred by the fluorine substituent.

- **Pharmaceutical Development:** This compound is a key precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[3][5] The fluorine atom can enhance metabolic stability, increase lipophilicity, and modulate the pKa of the amine, which are all critical factors in drug design. It is particularly utilized in developing compounds targeting neurological disorders.[3][5]
- **Agrochemical Synthesis:** It serves as a building block in the creation of modern herbicides and pesticides.[5] The C-F bond's strength and the unique electronic nature of fluorine contribute to the efficacy and stability of the final agrochemical products.

- **Dyes and Pigments:** The aniline scaffold is fundamental in the synthesis of various dyes, and fluorination can be used to tune the color and stability of these materials.[3]
- **Material Science:** The compound is used in the formulation of specialized polymers and coatings where specific chemical properties are required for enhanced performance.[3]

Safety and Handling

Proper handling of **2-Fluoro-N-methylaniline hydrochloride** is crucial to ensure laboratory safety. The following guidelines are based on the known hazards of similar aniline derivatives.

- **Health Hazards:** Irritating to the eyes, respiratory system, and skin.[2] May be harmful if swallowed or absorbed through the skin.
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-N-methylaniline, HCl | CAS#:1187386-14-6 | Chemsra [chemsra.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-N-methylaniline [myskinrecipes.com]
- 6. Atomic chlorine | Cl | CID 5360523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]
- 8. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 9. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Fluoro-N-methylaniline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1441200#2-fluoro-n-methylaniline-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com